

Meadowestolide: A Technical Guide to its Chemical Structure, Properties, and Bioactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Meadowestolide

Cat. No.: B15188809

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meadowestolide, with the IUPAC name 5-[(E)-icos-5-enoyl]oxyicosanoic acid, is a naturally derived estolide from Meadowfoam Seed Oil (*Limnanthes alba*)[1][2]. An estolide is an oligomeric fatty acid characterized by secondary ester linkages on the alkyl backbone[3].

Meadowestolide has garnered significant attention in the cosmetic and personal care industries for its pronounced moisturizing and protective properties for both skin and hair[1][4]. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, along with relevant experimental methodologies.

Chemical Structure and Identifiers

Meadowestolide is a C40 long-chain fatty acid derivative. Its structure features a secondary ester bond, which is a defining characteristic of estolides.

Table 1: Chemical Identifiers for **Meadowestolide**

Identifier	Value	Source
IUPAC Name	5-[(E)-icos-5-enoyl]oxyicosanoic acid	N/A
Molecular Formula	C ₄₀ H ₇₆ O ₄	N/A
CAS Number	182305-52-8	N/A
SMILES	CCCCCCCCCCCCCCCC(CC CC(=O)O)OC(=O)CCC/C=C/C CCCCCCCCCCCC	N/A

Physicochemical Properties

The physicochemical properties of **Meadowestolide** contribute to its functional characteristics in various formulations. While comprehensive experimental data is not readily available in public literature, some properties have been predicted through computational models.

Table 2: Physicochemical Properties of **Meadowestolide**

Property	Value	Method	Source
Molecular Weight	621.0 g/mol	Computed	N/A
XLogP3	16.2	Computed	N/A
Appearance	Viscous, clear liquid with a yellow tint	N/A	[1]
Solubility	Oil-soluble	N/A	[1]
Stability	Resistant to oxidation and has a high tolerance to heat	N/A	[1]

Synthesis

A specific, detailed synthesis protocol for 5-[(E)-icos-5-enoyl]oxyicosanoic acid is not widely published in scientific literature. However, the general synthesis of estolides from unsaturated

fatty acids can be achieved through acid-catalyzed condensation reactions. This typically involves the reaction of an unsaturated fatty acid, such as eicosenoic acid found in meadowfoam oil, in the presence of a mineral acid catalyst at elevated temperatures. The reaction proceeds via the protonation of the double bond, followed by nucleophilic attack by the carboxylic acid group of another fatty acid molecule to form the characteristic secondary ester linkage.

Spectroscopic Analysis

Detailed NMR and mass spectrometry data for **Meadowestolide** are not publicly available. However, the characterization of similar long-chain estolides has been described in the literature, providing a methodological framework for the analysis of **Meadowestolide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For similar estolides, ^1H NMR and ^{13}C NMR spectroscopy are utilized to confirm the structure. Key signals would include those corresponding to the ester linkage, the olefinic protons of the unsaturated chain, and the terminal carboxylic acid group.

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), would be employed to determine the molecular weight and fragmentation pattern of **Meadowestolide**, further confirming its structure.

Biological Activity and Mechanism of Action

Meadowestolide's primary biological activities are centered around its ability to moisturize and protect the skin and hair.

Skin Moisturization and Barrier Function

Meadowestolide is structurally similar to ceramides, which are essential lipid molecules in the stratum corneum that play a crucial role in maintaining the skin's barrier function and preventing transepidermal water loss (TEWL)^[5]. It is proposed that **Meadowestolide** acts as a ceramide analogue, integrating into the lipid matrix of the epidermis to enhance its barrier properties and increase hydration^[5]. While the precise signaling pathways have not been

elucidated, its mechanism is believed to involve the restoration of the lipid barrier, thereby reducing water evaporation from the skin.

Hair Care Properties

In hair care applications, **Meadowestolide** is reported to improve intra-fiber moisture retention and protect against thermal damage[4]. It is thought to form a protective film on the hair cuticle, smoothing its surface and reducing friction, which helps to prevent mechanical damage.

Experimental Protocols

Detailed experimental protocols for the synthesis and efficacy testing of **Meadowestolide** are not readily available. The following are generalized protocols based on the analysis of other estolides and standard methods for assessing skin and hair hydration.

General Protocol for Estolide Synthesis

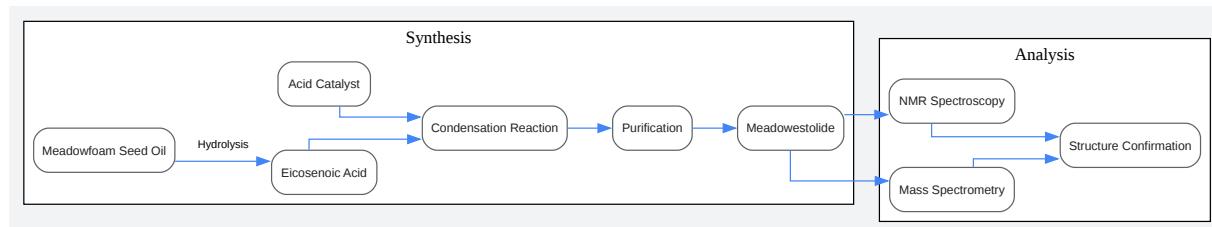
A general procedure for the acid-catalyzed synthesis of estolides from unsaturated fatty acids involves heating the fatty acid (e.g., eicosenoic acid) with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) under vacuum or with nitrogen sparging to remove water formed during the reaction. The reaction temperature is typically maintained between 80°C and 150°C for several hours. The resulting estolide can be purified using column chromatography.

Protocol for In-Vivo Skin Hydration Study

An in-vivo study to assess the skin hydration effects of a formulation containing **Meadowestolide** could be conducted as follows:

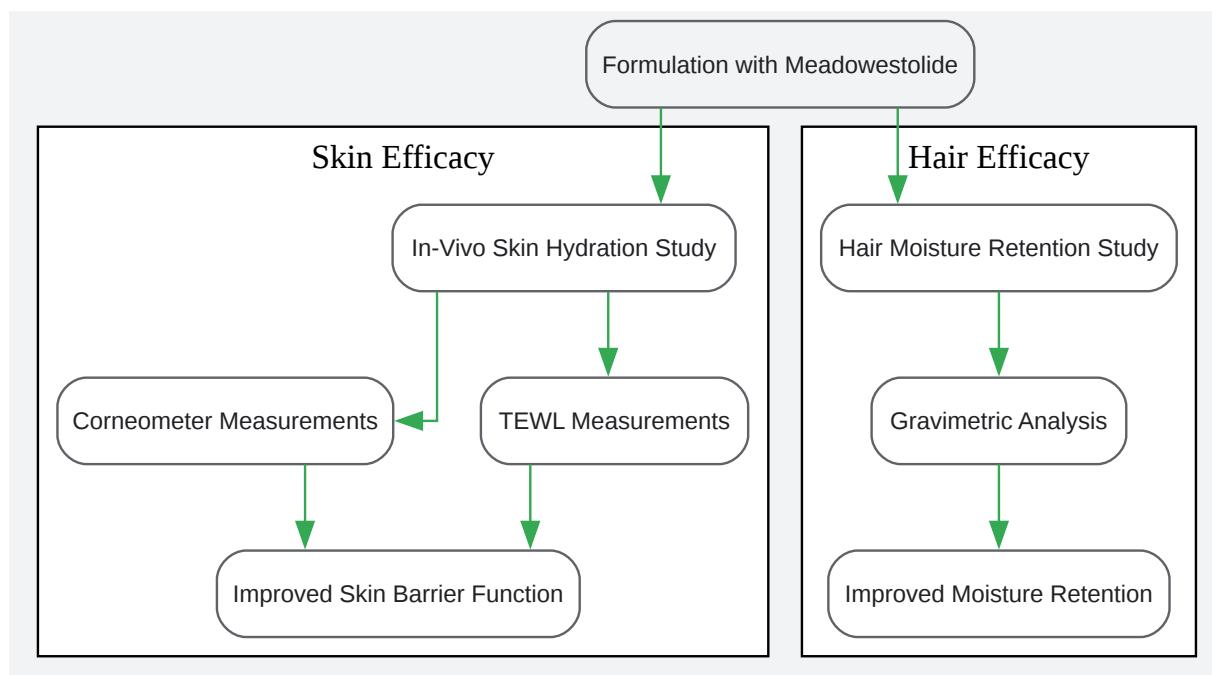
- Subject Recruitment: A panel of healthy volunteers with dry to moderately dry skin.
- Test Product: A cream or lotion containing a specified concentration of **Meadowestolide** (e.g., 2%). A placebo formulation without **Meadowestolide** serves as the control.
- Application: A standardized amount of the test and placebo products are applied to designated areas on the forearms of the subjects.

- Measurements: Skin hydration is measured at baseline and at specified time points (e.g., 1, 2, 4, 8, and 24 hours) post-application using a Corneometer®. Transepidermal water loss (TEWL) can be measured using a Tewameter®.
- Data Analysis: Changes in skin hydration and TEWL from baseline are calculated and statistically compared between the **Meadowestolide**-containing product and the placebo.


Protocol for Hair Moisture Retention Analysis

The ability of a hair care product containing **Meadowestolide** to improve moisture retention can be evaluated using a gravimetric method:

- Sample Preparation: Standardized human hair tresses are washed and dried.
- Treatment: Tresses are treated with a shampoo or conditioner containing **Meadowestolide** or a placebo product.
- Hydration and Drying: The tresses are then soaked in water for a defined period, blotted to remove excess water, and their initial wet weight is recorded. The tresses are then allowed to dry under controlled conditions (e.g., constant temperature and humidity), and their weight is recorded at regular intervals.
- Data Analysis: The rate of water loss is calculated for both the treated and placebo groups. A slower rate of water loss in the **Meadowestolide**-treated group would indicate improved moisture retention.


Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the synthesis and analysis of **Meadowestolide**, as well as a typical workflow for evaluating its efficacy.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural analysis of **Meadowestolide**.

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the efficacy of **Meadowestolide** in skin and hair care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Meadowfoam estolide - Descrizione [ttiips.com]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. essentialingredients.com [essentialingredients.com]
- 5. essentialingredients.com [essentialingredients.com]
- To cite this document: BenchChem. [Meadowestolide: A Technical Guide to its Chemical Structure, Properties, and Bioactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15188809#meadowestolide-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com